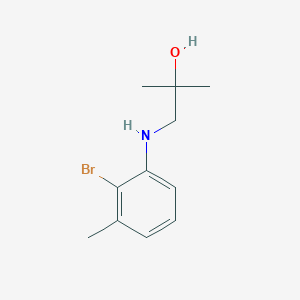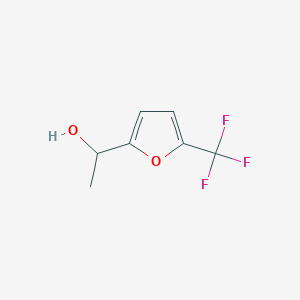amine](/img/structure/B8776153.png)
[(2-Nitrophenyl)methyl](propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Nitrophenyl)methyl](propan-2-yl)amine is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzylamine, where the benzyl group is substituted with an isopropyl group and a nitro group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Nitrophenyl)methyl](propan-2-yl)amine typically involves the nitration of N-isopropylbenzylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and temperature control ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Nitrophenyl)methyl](propan-2-yl)amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-isopropyl-2-aminobenzylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Oxidation: N-isopropyl-2-nitrosobenzylamine or this compound derivatives.
Aplicaciones Científicas De Investigación
[(2-Nitrophenyl)methyl](propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(2-Nitrophenyl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-isopropylbenzylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitrobenzylamine: Lacks the isopropyl group, which affects its steric properties and reactivity.
N-methyl-2-nitrobenzylamine: Similar structure but with a methyl group instead of an isopropyl group, leading to different chemical and biological properties.
Uniqueness
[(2-Nitrophenyl)methyl](propan-2-yl)amine is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
N-[(2-nitrophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 |
Clave InChI |
VFFNHRMFPPAZHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
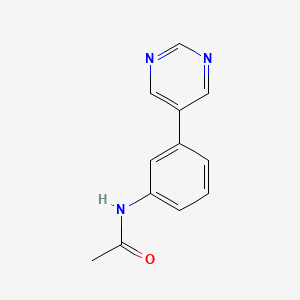
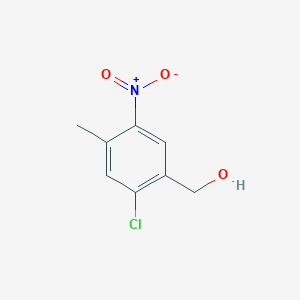
![2-Methyl-6-nitro-3H-imidazo[4,5-B]pyridine](/img/structure/B8776105.png)
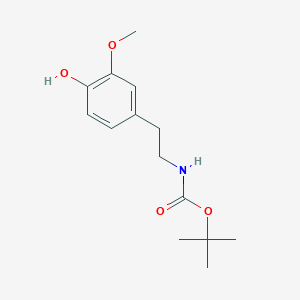
![N-[(2-Methylpyrimidin-4-YL)methylidene]hydroxylamine](/img/structure/B8776108.png)
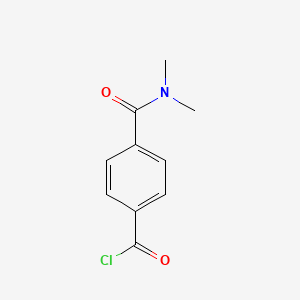
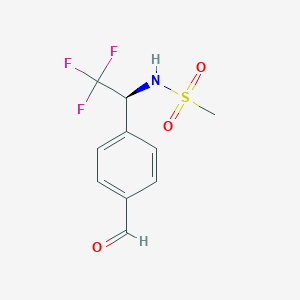
![2-(1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione](/img/structure/B8776127.png)
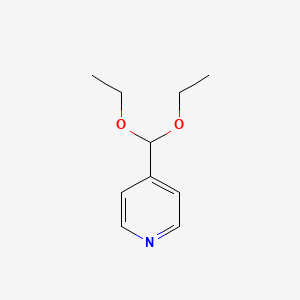
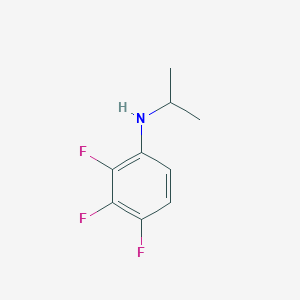
![2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B8776148.png)
![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanol](/img/structure/B8776150.png)
